
2-(3,5-Dibromophenyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dibromo-phenyl)-acetaldehyde is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to an acetaldehyde group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dibromo-phenyl)-acetaldehyde typically involves the bromination of phenylacetaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the phenyl ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: On an industrial scale, the production of (3,5-Dibromo-phenyl)-acetaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, is becoming increasingly common in industrial settings .
化学反応の分析
Types of Reactions: (3,5-Dibromo-phenyl)-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: (3,5-Dibromo-phenyl)-acetic acid
Reduction: (3,5-Dibromo-phenyl)-ethanol
Substitution: Various substituted phenylacetaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
(3,5-Dibromo-phenyl)-acetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Derivatives of (3,5-Dibromo-phenyl)-acetaldehyde are explored for their potential use in drug development. Their ability to modulate specific biological pathways makes them candidates for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. .
作用機序
The mechanism of action of (3,5-Dibromo-phenyl)-acetaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the target. For example, the compound may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
類似化合物との比較
- 3,5-Dibromophenylboronic acid
- 3,5-Dibromobenzaldehyde
- 3,5-Dibromo-phenyl)-acetic acid methyl ester
Comparison: (3,5-Dibromo-phenyl)-acetaldehyde is unique due to the presence of both bromine atoms and an aldehyde group on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For instance, while 3,5-Dibromophenylboronic acid is primarily used in cross-coupling reactions, (3,5-Dibromo-phenyl)-acetaldehyde is more versatile in undergoing oxidation, reduction, and substitution reactions .
特性
CAS番号 |
109346-96-5 |
|---|---|
分子式 |
C8H6Br2O |
分子量 |
277.94 g/mol |
IUPAC名 |
2-(3,5-dibromophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6Br2O/c9-7-3-6(1-2-11)4-8(10)5-7/h2-5H,1H2 |
InChIキー |
CAJZQOSHWLRDIK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Br)Br)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


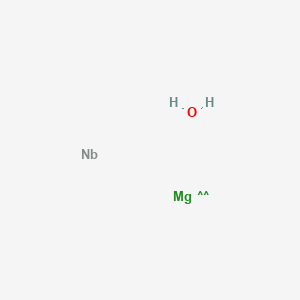
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12339543.png)
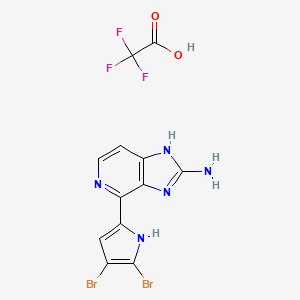

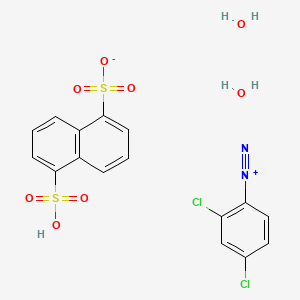
![alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[(R)-phenylmethylene]-](/img/structure/B12339557.png)

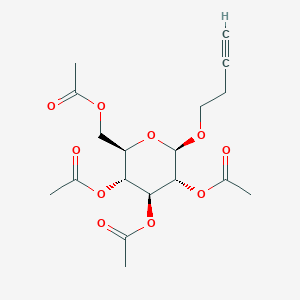
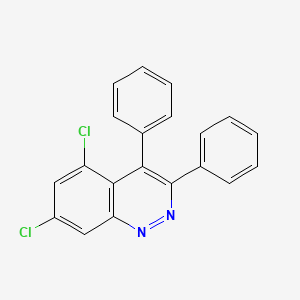
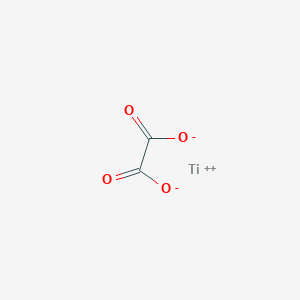


![B-[4-[[(4-Nitrophenyl)amino]carbonyl]phenyl]boronic acid](/img/structure/B12339605.png)

